molecular formula C7H12BrF3 B1383073 3-(Bromomethyl)-1,1,1-trifluoro-4-methylpentane CAS No. 1936619-85-0

3-(Bromomethyl)-1,1,1-trifluoro-4-methylpentane

Cat. No. B1383073
M. Wt: 233.07 g/mol
InChI Key: RGCRIILGZQQENZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the bromomethyl and trifluoromethyl groups onto a pentane backbone. This could potentially be achieved through substitution reactions, where a hydrogen atom on the pentane is replaced by the desired group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy could be used to determine the structure .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the bromomethyl and trifluoromethyl groups. The bromine atom in the bromomethyl group is likely to be a site of high reactivity, as bromine is a good leaving group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by factors such as its molecular structure and the nature of its functional groups .

Scientific Research Applications

  • Synthesis and Characterisation of Isomeric Derivatives

    • Field : Organic Chemistry
    • Application : Bromopyrenes, a derivative of pyrene, are significant in synthetic chemistry, materials science, and environmental studies . They serve as vital intermediates in synthetic routes .
    • Method : The study explores the synthesis of mono-, di-, tri-, and tetrabromopyrene isomers at non-K positions (1-, 3-, 6-, 8-) and nodal positions (2-, 7-) .
    • Results : By elucidating efficient synthetic methodologies and reaction conditions, this research contributes to advancing the synthesis and functionalisation strategies of pyrene derivatives .
  • Synthesis, Chemistry, and Applications of 3-(Bromoacetyl)coumarins

    • Field : Organic Chemistry
    • Application : 3-(Bromoacetyl)coumarins are versatile building blocks in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds .
    • Method : This review emphasizes recent developments in synthetic routes of 3-(bromoacetyl)coumarin derivatives .
    • Results : Recent advances of 3-(bromoacetyl)coumarins as attractive starting points towards a wide scale of five and six-membered heterocyclic systems have been reported .
  • Synthesis of Poly (styrene-b-methyl methacrylate) Block Copolymers

    • Field : Polymer Chemistry
    • Application : Synthesis of block copolymers using bromomethyl benzoyl chloride .
    • Method : The block copolymers were obtained via reversible addition-fragmentation chain transfer (RAFT) polymerization of styrene using RAFT-macro agent .
    • Results : 4-Bromomethyl benzoyl chloride was obtained using 4-methylbenzoyl chloride and N-bromosuccinimide .

Safety And Hazards

As with any chemical compound, handling “3-(Bromomethyl)-1,1,1-trifluoro-4-methylpentane” would require appropriate safety measures. The compound’s Material Safety Data Sheet (MSDS) would provide information on its potential hazards, safe handling procedures, and emergency response measures .

properties

IUPAC Name

3-(bromomethyl)-1,1,1-trifluoro-4-methylpentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12BrF3/c1-5(2)6(4-8)3-7(9,10)11/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGCRIILGZQQENZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC(F)(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Bromomethyl)-1,1,1-trifluoro-4-methylpentane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Bromomethyl)-1,1,1-trifluoro-4-methylpentane
Reactant of Route 2
3-(Bromomethyl)-1,1,1-trifluoro-4-methylpentane
Reactant of Route 3
3-(Bromomethyl)-1,1,1-trifluoro-4-methylpentane
Reactant of Route 4
3-(Bromomethyl)-1,1,1-trifluoro-4-methylpentane
Reactant of Route 5
3-(Bromomethyl)-1,1,1-trifluoro-4-methylpentane
Reactant of Route 6
3-(Bromomethyl)-1,1,1-trifluoro-4-methylpentane

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